![molecular formula C24H18ClN3O4 B2552644 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-63-0](/img/structure/B2552644.png)
4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include an oxadiazole and a benzoxazinone moiety. These structural components are common in various synthetic compounds with potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of substituted phenyl-1,2,4-oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives were synthesized and characterized using NMR, IR, and Mass spectroscopy, indicating the feasibility of synthesizing complex molecules with oxadiazole and benzoxazinone moieties . Additionally, the synthesis of 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and related compounds demonstrates the versatility of reactions involving aryl isothiocyanates and amines to create diverse heterocyclic structures .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar rings and dihedral angles that influence their chemical behavior and interaction with biological targets. For example, a related compound with a 1,2,4-triazine ring was found to be essentially planar and formed specific dihedral angles with adjacent rings, which could be relevant for the binding affinity and selectivity towards biological receptors .
Chemical Reactions Analysis
Compounds with oxadiazole and benzoxazinone moieties can undergo various chemical reactions. The reactivity of such compounds can be influenced by substituents, as seen in the rearrangement of arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole into triazolyl ureas, which is affected by the nature of the substituent on the aryl ring . This suggests that the compound may also exhibit diverse reactivity depending on the reaction conditions and the presence of specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" can be inferred from related compounds. For instance, the fluorescence tagging of carboxylic acids with benzoxadiazole derivatives indicates that such compounds can be used in high-performance liquid chromatography, suggesting good solubility and stability under analytical conditions . The synthesis of benzoxadiazole derivatives with anti-inflammatory and anti-cancer properties also implies that the compound may have similar pharmacological potential .
Wissenschaftliche Forschungsanwendungen
Mesomorphic Behavior and Photoluminescence
Research has shown that derivatives similar to the mentioned compound, specifically those containing 1,3,4-oxadiazole units, exhibit mesomorphic behavior and photoluminescent properties. For instance, a study by Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives that displayed cholesteric and nematic/smectic A mesophases. These compounds also demonstrated strong blue fluorescence emission, suggesting their potential use in liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Organic Electronics
In the context of organic electronics, oxadiazole derivatives have been recognized for their electron-transporting abilities. Zhang et al. (2003) reported on a range of discotic liquid-crystalline oxadiazoles, including compounds with benzene or triazine cores and oxadiazole arms, showing potential as electron-transport materials. Their study highlights the use of such materials in organic electronics, pointing to the importance of the structural motifs present in the compound of interest (Zhang, Jespersen, Kempe, Kornfield, Barlow, Kippelen, & Marder, 2003).
Chemosensing
The presence of 1,3,4-oxadiazole groups in compounds has been exploited in the development of chemosensors, particularly for the detection of fluoride ions. Ma et al. (2013) designed novel sensors containing 1,3,4-oxadiazole units that showed selective and colorimetric responses to fluoride ions in solution. These findings suggest the potential application of the subject compound in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).
Eigenschaften
IUPAC Name |
7-chloro-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-18-8-11-20-21(12-18)31-15-23(29)28(20)13-22-26-24(27-32-22)17-6-9-19(10-7-17)30-14-16-4-2-1-3-5-16/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVJQFRYBJEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

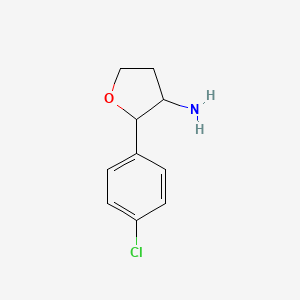

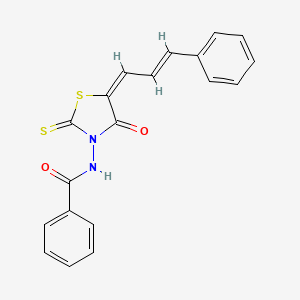
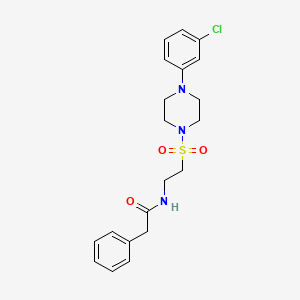
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
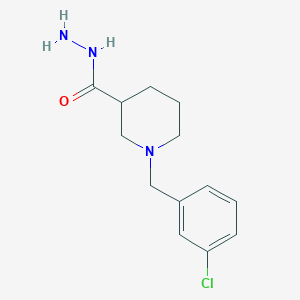
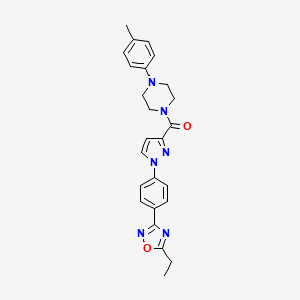

![2-Cyclopropyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2552581.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)